molecular formula C26H22N4O2 B11037539 2-(6-oxo-1,3-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)-N-phenylacetamide

2-(6-oxo-1,3-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)-N-phenylacetamide

Cat. No.: B11037539
M. Wt: 422.5 g/mol
InChI Key: CFRXESRGKTVCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of imidazole-containing heterocyclic molecules. Imidazole is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds. It serves as a core structure in various natural products, including histidine, purine, and histamine. Our compound features an additional phenylacetamide group, enhancing its chemical diversity.

Preparation Methods

Synthetic Routes::

    Hantzsch Synthesis: The first reported synthesis of imidazole involved glyoxal and ammonia. This method remains relevant for constructing the imidazole ring.

    Combinatorial Chemistry: Modern approaches utilize combinatorial libraries to generate diverse imidazole derivatives.

Reaction Conditions::

    Hantzsch Synthesis: Glyoxal reacts with ammonia under mild conditions.

    Combinatorial Chemistry: Various reactions (e.g., cyclization, condensation) are employed in library synthesis.

Industrial Production:: The industrial-scale production of this compound typically involves efficient synthetic routes and optimized reaction conditions.

Chemical Reactions Analysis

Reactions::

    Oxidation: Imidazoles can undergo oxidation to form imidazole-2-ones.

    Reduction: Reduction of the imidazole ring yields dihydroimidazoles.

    Substitution: Nucleophilic substitution reactions occur at the nitrogen atoms.

    Condensation: Imidazole derivatives participate in condensation reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides.

    Condensation: Carbonyl compounds (aldehydes or ketones).

Major Products::
  • Oxidation: Imidazole-2-ones.
  • Reduction: Dihydroimidazoles.
  • Substitution: Alkylated or acylated imidazoles.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential drug candidates due to its diverse pharmacological activities (antibacterial, antitumor, anti-inflammatory, etc.).

    Chemistry: As a building block for novel molecules.

    Industry: In the synthesis of specialized chemicals.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting biological pathways. Further research is needed to elucidate its precise mechanism.

Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

2-(6-oxo-1,3-diphenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-5-yl)-N-phenylacetamide

InChI

InChI=1S/C26H22N4O2/c31-23(27-20-12-6-2-7-13-20)17-19-16-22-24(18-10-4-1-5-11-18)29-30(25(22)28-26(19)32)21-14-8-3-9-15-21/h1-15,19H,16-17H2,(H,27,31)(H,28,32)

InChI Key

CFRXESRGKTVCSB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=C1C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.